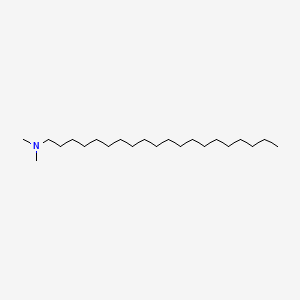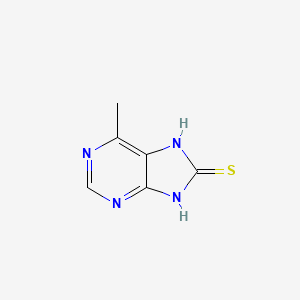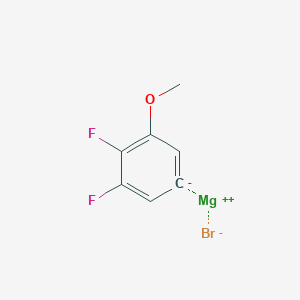![molecular formula C19H23NO5S B12642590 benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol CAS No. 920799-97-9](/img/structure/B12642590.png)
benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol is a complex organic compound that combines the properties of benzenesulfonic acid and a morpholine derivative. This compound is notable for its unique structure, which includes a sulfonic acid group attached to a benzene ring and a morpholine ring with a prop-2-enyl substituent. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol typically involves multiple steps, starting with the sulfonation of benzene to produce benzenesulfonic acid. This is achieved by reacting benzene with concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures . The resulting benzenesulfonic acid is then reacted with a morpholine derivative, which has been pre-functionalized with a prop-2-enyl group. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
The process may also include purification steps such as crystallization or distillation to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group or the morpholine ring.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide and chlorosulfonic acid are employed for sulfonation reactions
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and sulfonyl chlorides .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
Morpholine derivatives: Compounds with a morpholine ring, used in pharmaceuticals and agrochemicals
Uniqueness
Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol is unique due to its combination of a sulfonic acid group and a morpholine ring with a prop-2-enyl substituent. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
920799-97-9 |
|---|---|
Fórmula molecular |
C19H23NO5S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol |
InChI |
InChI=1S/C13H17NO2.C6H6O3S/c1-2-7-14-8-9-16-13(10-14)11-3-5-12(15)6-4-11;7-10(8,9)6-4-2-1-3-5-6/h2-6,13,15H,1,7-10H2;1-5H,(H,7,8,9)/t13-;/m1./s1 |
Clave InChI |
SDJQECZEOVULSA-BTQNPOSSSA-N |
SMILES isomérico |
C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
C=CCN1CCOC(C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


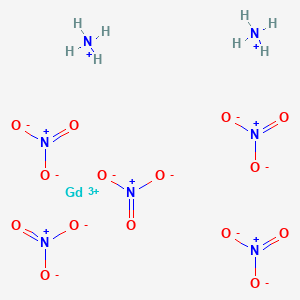
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
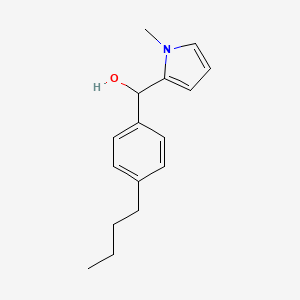

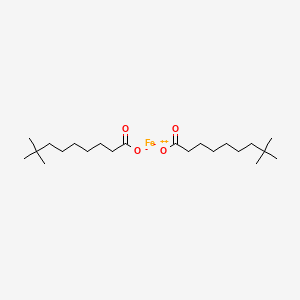

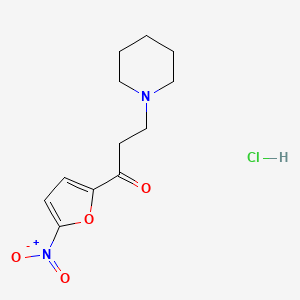
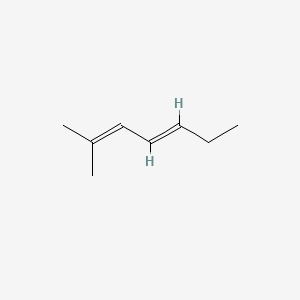
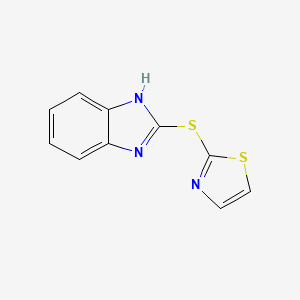
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
